2,4-Dinitrophenol-lysine-fluorescein conjugate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

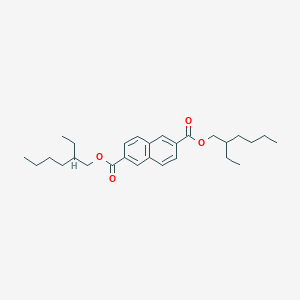

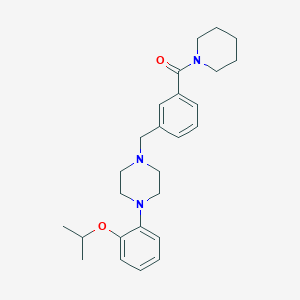

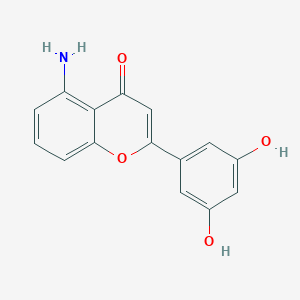

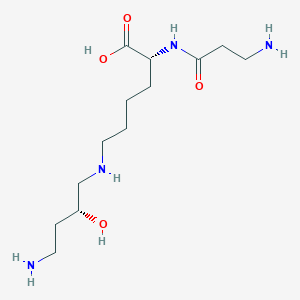

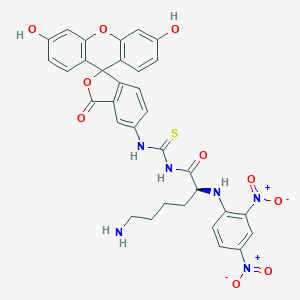

2,4-Dinitrophenol-lysine-fluorescein conjugate (DNP-Lys-Flu) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It is a fluorescent probe that is widely used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. The synthesis of DNP-Lys-Flu involves the conjugation of 2,4-dinitrophenol (DNP), lysine, and fluorescein, which results in a stable and highly sensitive probe.

Applications De Recherche Scientifique

2,4-Dinitrophenol-lysine-fluorescein conjugate has a wide range of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive fluorescent probe that can be used to detect changes in protein conformation, binding affinity, and enzymatic activity. 2,4-Dinitrophenol-lysine-fluorescein conjugate has been used to study the interactions between proteins and small molecules, including drugs and metabolites, and to identify potential drug targets. It has also been used to study the kinetics of enzyme-catalyzed reactions and to screen for enzyme inhibitors.

Mécanisme D'action

The mechanism of action of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the binding of the probe to a target protein or enzyme. The DNP group of the probe binds to a specific site on the protein or enzyme, while the fluorescein group emits a fluorescent signal upon excitation with light. The intensity of the fluorescent signal is proportional to the amount of probe bound to the target protein or enzyme, allowing for the quantification of protein-ligand interactions and enzyme activity.

Effets Biochimiques Et Physiologiques

2,4-Dinitrophenol-lysine-fluorescein conjugate is a relatively non-toxic chemical compound that does not have any significant biochemical or physiological effects on cells or tissues. It is a stable probe that can be used in a wide range of biological assays without interfering with cellular processes. However, it is important to note that 2,4-Dinitrophenol-lysine-fluorescein conjugate is a synthetic chemical compound and should be handled with care to avoid any potential hazards.

Avantages Et Limitations Des Expériences En Laboratoire

2,4-Dinitrophenol-lysine-fluorescein conjugate has several advantages for lab experiments, including its high sensitivity, stability, and versatility. It can be used in a wide range of biological assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, there are also some limitations to the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate, including its relatively high cost and the need for specialized equipment and expertise for its use.

Orientations Futures

There are several future directions for the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in scientific research. One potential application is the study of protein-protein interactions in live cells using fluorescence microscopy. Another potential application is the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in high-throughput screening assays could lead to the identification of new drug targets and the development of new therapeutics. Overall, 2,4-Dinitrophenol-lysine-fluorescein conjugate is a highly versatile and valuable tool for scientific research, with many potential applications in the future.

Méthodes De Synthèse

The synthesis of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the conjugation of three different chemical compounds, namely, 2,4-dinitrophenol, lysine, and fluorescein. The first step in the synthesis process involves the activation of lysine using a coupling agent such as N-hydroxysuccinimide (NHS) or N,N'-dicyclohexylcarbodiimide (DCC). The activated lysine is then conjugated with 2,4-dinitrophenol to form a DNP-Lys intermediate. Finally, the DNP-Lys intermediate is conjugated with fluorescein using a similar coupling reaction to form the final 2,4-Dinitrophenol-lysine-fluorescein conjugate conjugate.

Propriétés

Numéro CAS |

134649-45-9 |

|---|---|

Nom du produit |

2,4-Dinitrophenol-lysine-fluorescein conjugate |

Formule moléculaire |

C33H28N6O10S |

Poids moléculaire |

700.7 g/mol |

Nom IUPAC |

(2S)-6-amino-N-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]-2-(2,4-dinitroanilino)hexanamide |

InChI |

InChI=1S/C33H28N6O10S/c34-12-2-1-3-26(36-25-11-5-18(38(44)45)14-27(25)39(46)47)30(42)37-32(50)35-17-4-8-22-21(13-17)31(43)49-33(22)23-9-6-19(40)15-28(23)48-29-16-20(41)7-10-24(29)33/h4-11,13-16,26,36,40-41H,1-3,12,34H2,(H2,35,37,42,50)/t26-/m0/s1 |

Clé InChI |

PUVJFQVGTUEHHN-SANMLTNESA-N |

SMILES isomérique |

C1=CC2=C(C=C1NC(=S)NC(=O)[C@H](CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

SMILES |

C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

SMILES canonique |

C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |

Autres numéros CAS |

134649-45-9 |

Synonymes |

2,4-dinitrophenol-lysine-fluorescein conjugate DNP-Lys-fluorescein |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.